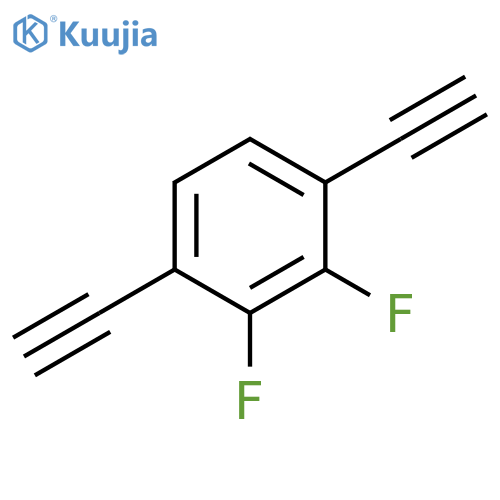

Cas no 1430403-93-2 (1,4-Diethynyl-2,3-difluorobenzene)

1430403-93-2 structure

商品名:1,4-Diethynyl-2,3-difluorobenzene

CAS番号:1430403-93-2

MF:C10H4F2

メガワット:162.135569572449

CID:5209188

1,4-Diethynyl-2,3-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Diethynyl-2,3-difluorobenzene

-

- インチ: 1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H

- InChIKey: VJHNJBKGFCOZHR-UHFFFAOYSA-N

- ほほえんだ: C1(C#C)=CC=C(C#C)C(F)=C1F

1,4-Diethynyl-2,3-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199295-5g |

1,4-Diethynyl-2,3-difluorobenzene |

1430403-93-2 | 98% | 5g |

¥20221.00 | 2023-11-21 |

1,4-Diethynyl-2,3-difluorobenzene 関連文献

-

Alessandro Pedrini,Angelo Maspero,Silvia Bracco,Angelina Comotti,Simona Galli,Luciano Marchiò,Luca Nardo,Andrea Penoni,Luca Scapinello,Piero Sozzani,Guglielmo Vesco,Massimo Mella New J. Chem. 2020 44 6443

-

A. Comotti,F. Castiglioni,S. Bracco,J. Perego,A. Pedrini,M. Negroni,P. Sozzani Chem. Commun. 2019 55 8999

1430403-93-2 (1,4-Diethynyl-2,3-difluorobenzene) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量